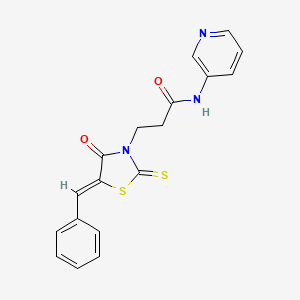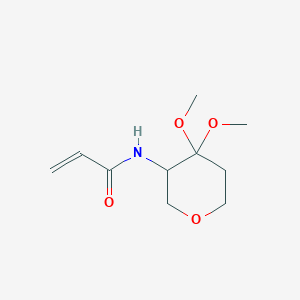
3-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-pyridin-3-yl-propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-pyridin-3-yl-propionamide is a complex organic compound characterized by its thiazolidine and pyridine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-pyridin-3-yl-propionamide typically involves the reaction of appropriate precursors under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-pyridin-3-yl-propionamide exerts its effects involves interactions with specific molecular targets. The thiazolidine ring can chelate metal ions, while the pyridine moiety can engage in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways and cellular processes, leading to its observed biological activities.
Comparación Con Compuestos Similares
3-(5-(2,5-Dimethoxybenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)propanoic acid
3-(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid
3-(5-(4-Fluorobenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)propanoic acid
Uniqueness: 3-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-pyridin-3-yl-propionamide stands out due to its specific structural features, such as the presence of both thiazolidine and pyridine rings, which contribute to its unique chemical and biological properties.
This compound continues to be a subject of interest in various scientific disciplines, and ongoing research may uncover new applications and insights into its behavior and utility.
Propiedades
IUPAC Name |
3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S2/c22-16(20-14-7-4-9-19-12-14)8-10-21-17(23)15(25-18(21)24)11-13-5-2-1-3-6-13/h1-7,9,11-12H,8,10H2,(H,20,22)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVHHLDNVJWRFW-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Prop-2-enoyl-N-[3-(propylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B2924046.png)
![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2924048.png)
![2-(Mesitylmethyl)-4-(2-thienylmethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2924049.png)
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide](/img/structure/B2924051.png)
![4-(2-((1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2924052.png)


![5-bromo-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)furan-2-carboxamide](/img/structure/B2924058.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2924063.png)

